Cas no 4115-21-3 ((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide 化学的及び物理的性質
名前と識別子
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- (E)-N-methyl-N'-tosylbenzimidamide
- N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- (E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide
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- インチ: 1S/C15H16N2O2S/c1-12-8-10-14(11-9-12)20(18,19)17-15(16-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,17)
- InChIKey: XMCDAIAUICOKAU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N/C(/C1C=CC=CC=1)=N/C)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 425
- XLogP3: 2.9
- トポロジー分子極性表面積: 66.9
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0898-0098-2μmol |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-5μmol |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-10μmol |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-15mg |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-25mg |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-3mg |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-20μmol |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-1mg |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-2mg |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0898-0098-20mg |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |
4115-21-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 |
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamideに関する追加情報
Introduction to (E)-N-Methyl-N'-tosylbenzimidamide (CAS No. 4115-21-3)
(E)-N-Methyl-N'-tosylbenzimidamide, with the CAS number 4115-21-3, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a benzimidamide core structure modified with a methyl and tosyl group, has garnered attention for its potential applications in various scientific domains.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of a methyl group at the N position and a tosyl group at the N' position enhances the compound's pharmacological properties, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzimidazole derivatives. (E)-N-Methyl-N'-tosylbenzimidamide has emerged as a key intermediate in this pursuit, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory disorders. Its unique structural features allow for selective interactions with biological targets, which is crucial for designing effective drugs.
One of the most compelling aspects of (E)-N-Methyl-N'-tosylbenzimidamide is its role in the development of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies for their ability to modulate enzyme activity and protein-protein interactions. For instance, researchers have explored its potential in inhibiting kinases and other enzymes implicated in cancer progression. The tosyl group, in particular, contributes to the compound's stability and reactivity, making it an ideal candidate for further derivatization.
The compound's versatility also extends to its application in material science. Benzimidazole derivatives are known for their structural rigidity and thermal stability, which make them suitable for use in advanced materials such as polymers and coatings. (E)-N-Methyl-N'-tosylbenzimidamide has been investigated for its potential to enhance the mechanical properties of these materials, offering new possibilities for industrial applications.
Recent advancements in computational chemistry have further highlighted the significance of (E)-N-Methyl-N'-tosylbenzimidamide. Molecular modeling studies have revealed insights into its binding affinity and interaction mechanisms with biological targets. These studies not only aid in understanding its pharmacological effects but also guide the design of more potent analogs. The integration of machine learning algorithms has accelerated this process, enabling rapid screening of thousands of derivatives to identify promising candidates.
In addition to its pharmaceutical applications, (E)-N-Methyl-N'-tosylbenzimidamide has found utility in agrochemical research. Its structural motifs are shared by several herbicides and fungicides, suggesting that it could serve as a precursor for developing new crop protection agents. This dual application underscores the compound's broad utility across multiple scientific disciplines.
The synthesis of (E)-N-Methyl-N'-tosylbenzimidamide involves well-established organic reactions, including condensation and substitution processes. The use of high-purity starting materials ensures optimal yields and minimizes impurities, which is critical for pharmaceutical applications. Researchers have also explored catalytic methods to improve efficiency and sustainability, aligning with global efforts to green chemistry principles.
The safety profile of (E)-N-Methyl-N'-tosylbenzimidamide is another area of interest. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. This includes using appropriate personal protective equipment and working in well-ventilated areas. Detailed toxicological studies have been conducted to assess its potential health effects, providing reassurance for researchers and industrial users.
Future research directions for (E)-N-Methyl-N'-tosylbenzimidamide include exploring its role in drug delivery systems. Nanotechnology-based approaches have shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents. By incorporating this compound into polymeric nanoparticles or liposomes, researchers aim to develop more effective treatment strategies for diseases such as cancer and neurodegenerative disorders.
The compound's potential extends beyond traditional pharmaceutical applications into emerging fields such as biophotonics and sensors. Its unique optical properties make it suitable for use in developing highly sensitive detection devices. These devices could be used in environmental monitoring or medical diagnostics, offering new tools for early disease detection and environmental analysis.
In conclusion, (E)-N-Methyl-N'-tosylbenzimidamide (CAS No. 4115-21-3) is a multifaceted compound with significant implications across various scientific domains. Its role as an intermediate in drug development, material science, and agrochemical research underscores its importance. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.
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